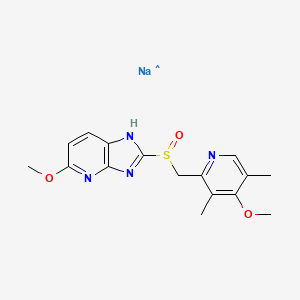

Tenatoprazole sodium

Description

BenchChem offers high-quality Tenatoprazole sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenatoprazole sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLYVVABYKLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tenatoprazole Sodium's Mechanism of Action on Gastric H+,K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tenatoprazole (B1683002) sodium, a proton pump inhibitor (PPI), on the gastric H+,K+-ATPase. It delves into the molecular interactions, inhibitory kinetics, and the experimental methodologies used to elucidate its function.

Introduction: The Gastric Proton Pump and the Role of Tenatoprazole

Gastric acid secretion is the final step in a complex signaling pathway within parietal cells of the stomach lining, culminating in the transport of protons (H+) into the gastric lumen. This process is mediated by the H+,K+-ATPase, an enzyme that exchanges cytoplasmic H+ for extracellular K+. Proton pump inhibitors (PPIs) are a class of drugs that effectively suppress gastric acid secretion by directly targeting this enzyme.

Tenatoprazole is a pyridinylmethylsulfinyl-imidazopyridine derivative that distinguishes itself from other PPIs, such as omeprazole, through its unique chemical structure and pharmacokinetic profile. It is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form to exert its therapeutic effect.

Mechanism of Action: From Prodrug to Irreversible Inhibition

The mechanism of action of tenatoprazole can be dissected into several key steps, beginning with its accumulation in the acidic environment of the parietal cell and culminating in the irreversible inhibition of the H+,K+-ATPase.

Acid-Catalyzed Activation

Tenatoprazole, as a weak base, selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. In this highly acidic environment (pH ~1), the prodrug undergoes a two-step protonation. This protonation facilitates a molecular rearrangement, converting the inactive tenatoprazole into its active, thiophilic sulfenamide (B3320178) or sulfenic acid form. This acid-activated species is highly reactive towards sulfhydryl groups.

dot

Caption: Acid-catalyzed activation pathway of tenatoprazole.

Covalent Binding to H+,K+-ATPase

The activated form of tenatoprazole then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the gastric H+,K+-ATPase. Studies have identified two primary binding sites for tenatoprazole: Cysteine 813 (Cys813) and Cysteine 822 (Cys822). Cys813 is located in the luminal vestibule between transmembrane segments 5 and 6, while Cys822 is situated within the sixth transmembrane domain.

The formation of this stable, covalent bond locks the H+,K+-ATPase in an inactive conformation, preventing it from undergoing the conformational changes necessary for proton translocation. This leads to a potent and prolonged inhibition of gastric acid secretion.

dot

Caption: Covalent modification of H+,K+-ATPase by tenatoprazole.

Quantitative Data

The inhibitory potency and binding characteristics of tenatoprazole have been quantified in various studies.

| Parameter | Value | Species/System | Reference |

| IC50 | 3.2 µM | Proton Transport Inhibition (Cell-free assay) | |

| 6.2 µM | Hog gastric H+/K+-ATPase activity | ||

| Binding Stoichiometry | 2.6 nmol/mg of enzyme (in vitro) | Gastric H+,K+-ATPase alpha-subunit | |

| 2.9 nmol/mg of enzyme (in vivo) | Gastric H+,K+-ATPase alpha-subunit | ||

| Reversibility | Half-life of 3.9 hours for reversal of binding at Cys813 | Gastric H+,K+-ATPase | |

| Sustained inhibition at Cys822 in the presence of reducing agents | Gastric H+,K+-ATPase |

Experimental Protocols

The elucidation of tenatoprazole's mechanism of action relies on a series of well-defined experimental protocols.

Preparation of Gastric H+,K+-ATPase

A common source for the isolation of H+,K+-ATPase is porcine or rabbit gastric mucosa. The following is a generalized protocol for the preparation of H+,K+-ATPase-enriched microsomes.

Materials:

-

Fresh or frozen porcine/rabbit stomachs

-

Homogenization Buffer: 250 mM Sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Solutions: Sucrose solutions of varying concentrations (e.g., 30%, 40% w/v) in buffer

-

Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

Procedure:

-

Tissue Preparation: The gastric mucosa is scraped from the stomach lining and washed with cold saline.

-

Homogenization: The mucosal scrapings are homogenized in ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cell debris and mitochondria, resulting in a microsomal pellet.

-

Density Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a discontinuous sucrose gradient. Ultracentrifugation separates the membranes based on their density, with the H+,K+-ATPase-enriched fraction typically found at the interface of two sucrose layers.

-

Collection and Storage: The enriched fraction is carefully collected, washed, and resuspended in Resuspension Buffer. The protein concentration is determined, and the vesicles are stored at -80°C.

Caption: Workflow for identifying tenatoprazole binding sites.

Conclusion

Tenatoprazole sodium exerts its potent and long-lasting inhibitory effect on gastric acid secretion through a well-defined mechanism of action. As a prodrug, its activation in the acidic environment of the parietal cell ensures target specificity. The subsequent covalent and irreversible binding to cysteine residues Cys813 and Cys822 on the gastric H+,K+-ATPase effectively shuts down the proton pump. The experimental protocols detailed in this guide provide the foundation for the continued study and development of proton pump inhibitors, offering a robust framework for researchers in the field.

A-Technical-Guide-to-the-Preclinical-Pharmacokinetics-and-Pharmacodynamics-of-Tenatoprazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tenatoprazole (B1683002) (TU-199) is a novel proton pump inhibitor (PPI) distinguished by its imidazopyridine core, in contrast to the benzimidazole (B57391) moiety of conventional PPIs. This structural difference confers a significantly longer plasma half-life, positioning Tenatoprazole as a candidate for more consistent and prolonged gastric acid suppression. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Tenatoprazole, summarizing key quantitative data from various animal models. It details the experimental protocols used to ascertain its mechanism of action, efficacy, and metabolic fate, offering a critical resource for researchers in gastroenterology and drug development.

Introduction

Proton pump inhibitors are the cornerstone of therapy for acid-related disorders. They are prodrugs that require activation in an acidic environment to covalently inhibit the gastric H+,K+-ATPase, the final step in the acid secretion pathway.[1][2] Tenatoprazole is a next-generation PPI with a unique imidazopyridine structure that results in a plasma half-life approximately seven times longer than that of other PPIs.[3][4] This prolonged systemic exposure suggests the potential for superior control of gastric acid, particularly nocturnal acid breakthrough. Understanding its preclinical PK/PD profile is essential for translating its pharmacological advantages into clinical benefits.

Pharmacodynamics (PD)

The pharmacodynamic effect of Tenatoprazole is characterized by its potent and sustained inhibition of the gastric proton pump.

Mechanism of Action

Like other PPIs, Tenatoprazole is a prodrug that selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[1][5] The acidic environment catalyzes its conversion into a reactive tetracyclic sulfenamide (B3320178) or sulfenic acid.[1][6] This active metabolite then forms irreversible disulfide bonds with cysteine residues on the luminal surface of the H+,K+-ATPase alpha-subunit, thereby inactivating the pump.[1][6]

Studies have identified two specific binding sites for Tenatoprazole in the TM5/6 region of the ATPase: Cys813 and Cys822 .[1][6][7] The binding to these two sites contributes to its stable and prolonged inhibitory effect.[1] The decay of this binding has been shown to have two components: a relatively fast reversal at Cys813 (half-life of 3.9 hours) and a much slower, sustained inhibition at Cys822, which is linked to the turnover rate of the ATPase enzyme itself.[1][5]

In Vitro & In Vivo Potency

Tenatoprazole demonstrates potent inhibition of the proton pump both in isolated enzyme preparations and in animal models. Its efficacy is comparable to or greater than other established PPIs.

Table 1: In Vitro and In Vivo Pharmacodynamic Parameters of Tenatoprazole

| Parameter | Model / Condition | Value | Reference |

| IC₅₀ | Proton Transport Inhibition (Cell-free assay) | 3.2 µM | [7] |

| Binding Stoichiometry | In Vitro (H+,K+-ATPase) | 2.6 nmol/mg enzyme | [1][7] |

| Binding Stoichiometry | In Vivo (2h post-IV admin) | 2.9 nmol/mg enzyme | [1][5] |

| ED₅₀ | Basal Gastric Acid Secretion (Pylorus-ligated rats, p.o.) | 4.2 mg/kg | [1] (from external source) |

| Enzyme Inhibition | Fasting Rats | ~20-30% | [7] |

Pharmacokinetics (PK)

The pharmacokinetic profile of Tenatoprazole is notable for its prolonged half-life and enantioselective disposition in preclinical species.

Absorption and Bioavailability

Following oral administration, Tenatoprazole is well-absorbed. Studies in dogs have shown that its formulation can significantly impact bioavailability.

Table 2: Pharmacokinetic Parameters of Tenatoprazole in Preclinical Models

| Species | Dose / Formulation | Tₘₐₓ (h) | Cₘₐₓ | AUC | Key Finding | Reference |

| Dog | Not Specified | 1.3 h | 183 ng/mL | 822 ng*h/mL | - | [7] |

| Dog | Enteric-coated capsule | 1.89 h | 2.63 µg/mL | Not Reported | Improved bioavailability with enteric coating. | [8] |

| Dog | Free Form vs. (S)-tenatoprazole sodium salt hydrate | Not Reported | Not Reported | Not Reported | Bioavailability of the salt form was two-fold greater. | [1][5] |

| Wistar Rat | 5 mg/kg p.o. (racemate) | See below | See below | See below | Enantioselective PK. | [9][10] |

In a study on Wistar rats administered a single 5 mg/kg oral dose of racemic tenatoprazole, the pharmacokinetics were found to be highly enantioselective.[9][10] The AUC(0-infinity) and Cmax values of (+)-tenatoprazole were significantly greater than those of (-)-tenatoprazole, with the mean AUC for the (+)-enantiomer being 7.5 times higher than the (-)-enantiomer.[9][10]

Metabolism

Tenatoprazole is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2C19 and CYP3A4.[11][12][13]

-

CYP2C19 is the primary enzyme responsible for the hydroxylation of Tenatoprazole at the C-5' position to form 5'-hydroxy tenatoprazole.[11][12]

-

CYP3A4 is mainly involved in the sulfoxidation reaction to produce tenatoprazole sulfone.[11][12]

A third major metabolite, tenatoprazole sulfide , is formed spontaneously and non-enzymatically.[11][12] The metabolic pathways show stereospecificity; the R-isomer is metabolized predominantly by CYP2C19, whereas the S-isomer is a substrate for both CYP2C19 and CYP3A4.[3][14]

References

- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. HPLC determination and pharmacokinetic study of tenatoprazole in dog plasma after oral administration of enteric-coated capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

A Technical Deep Dive into Tenatoprazole Sodium: From Discovery to Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenatoprazole (B1683002) is a next-generation proton pump inhibitor (PPI) distinguished by its unique imidazopyridine core, which confers a significantly longer plasma half-life compared to conventional benzimidazole-based PPIs.[1][2] This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis pathways, and analytical methodologies for Tenatoprazole sodium. It is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Discovery and Rationale

Invented by Mitsubishi Tanabe Pharma, Tenatoprazole (formerly TU-199) was developed to address a key limitation of earlier PPIs: the relatively short duration of acid suppression, particularly overnight, a phenomenon known as nocturnal acid breakthrough.[1][3][4] The core innovation in Tenatoprazole's design is the replacement of the benzimidazole (B57391) moiety, common to drugs like omeprazole, with an imidazo[4,5-b]pyridine ring.[2][5] This structural modification reduces the rate of hepatic metabolism, primarily mediated by CYP2C19 and CYP3A4 enzymes, resulting in a plasma half-life approximately seven times longer than that of other PPIs.[1][6][7] This extended pharmacokinetic profile allows for more sustained inhibition of the gastric H+/K+-ATPase (proton pump), offering the potential for improved control of gastric acidity.[4][8]

Mechanism of Action

Like other PPIs, Tenatoprazole is a prodrug that requires activation in an acidic environment.[8][9] The process unfolds in the secretory canaliculi of gastric parietal cells:

-

Accumulation and Protonation: The weakly basic Tenatoprazole selectively accumulates in the highly acidic parietal cells. The imidazopyridine and pyridine (B92270) nitrogens are protonated.

-

Acid-Catalyzed Conversion: This protonation triggers a molecular rearrangement, converting the prodrug into its active, thiophilic species: a tetracyclic sulfenamide (B3320178) or a sulfenic acid intermediate.[8][10]

-

Covalent Inhibition: The activated form then establishes a stable disulfide bond by covalently binding to cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[8][11] Specific binding sites have been identified as Cysteine 813 and Cysteine 822, located in the fifth and sixth transmembrane segments of the enzyme.[8][11]

-

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby blocking the final step of gastric acid secretion.[7]

The following diagram illustrates this activation and inhibition pathway.

Synthesis Pathway

The synthesis of Tenatoprazole, like other sulfoxide (B87167) PPIs, generally involves two key stages: the formation of a sulfide (B99878) intermediate followed by a controlled oxidation to the sulfoxide. An improved process reported by Somaiah Sripathi et al. enhances yield and purity.[12]

General Synthesis Scheme:

-

Sulfide Intermediate Formation: This step typically involves the condensation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with 2-mercapto-5-methoxy-imidazo[4,5-b]pyridine.

-

Oxidation: The resulting sulfide intermediate is then oxidized to form the chiral sulfoxide, Tenatoprazole. This step is critical, as over-oxidation can lead to the formation of an inactive sulfone impurity.[12] The reaction is often performed at low temperatures using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[12]

The diagram below outlines a generalized synthetic route.

Enantioselective Synthesis

Tenatoprazole possesses a chiral center at the sulfur atom, existing as two enantiomers.[13] The S-enantiomer has been shown to have a more favorable pharmacokinetic profile, with significantly slower metabolism than the R-enantiomer.[6][8] Enantioselective synthesis is therefore crucial for producing the more active isomer, S-tenatoprazole. This is achieved through the asymmetric oxidation of the prochiral sulfide intermediate using a vanadium-based catalyst in conjunction with a chiral ligand.[13][14] The resulting S-tenatoprazole can be converted to its sodium monohydrate salt, which exhibits enhanced solubility and bioavailability.[8][14]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₄O₃S | [1][15] |

| Molar Mass | 346.41 g/mol | [1] |

| Sodium Salt Formula | C₁₆H₁₇N₄NaO₃S | [13] |

| Sodium Salt M. Wt. | 368.4 g/mol | [13][16] |

| pKa | ~4.1 | [13] |

| logP | ~2.7 | [13] |

| Appearance | White to beige powder | [17] |

| Solubility | DMSO: ≥5 mg/mL | [17] |

Pharmacokinetic Parameters (Human Studies)

The following table summarizes key pharmacokinetic data from studies in healthy male volunteers.

| Parameter | 10 mg | 20 mg | 40 mg | 80 mg | 120 mg | Reference |

| Tmax (h) | 2.5 - 4.3 | 2.5 - 4.3 | 2.5 - 4.3 | 2.5 - 4.3 | 2.5 - 4.3 | [18][19] |

| T1/2 (h) | 4.8 - 7.7 | 4.8 - 7.7 | 4.8 - 7.7 | 4.8 - 7.7 | 4.8 - 7.7 | [18][19] |

| Cmax (ng/mL) | - | - | - | - | Higher than expected | [18][19] |

| AUC (ng*h/mL) | Linear increase | Linear increase | Linear increase | Linear increase | - | [18][19] |

Note: Cmax and AUC increased linearly between 10 to 80 mg doses.[18][19]

Pharmacodynamic Properties

| Parameter | Value | Condition | Reference |

| IC₅₀ (H+/K+-ATPase) | 3.2 µM (Cell-free) | - | [11] |

| IC₅₀ (H+/K+-ATPase) | 6.2 µM (Hog gastric) | - | [9][20] |

| ED₅₀ (Acid Secretion) | 4.2 mg/kg p.o. | Pylorus-ligated rats | [9] |

| Enzyme Binding | 2.6 nmol/mg | In vitro | [8][11] |

| Enzyme Binding | 2.9 nmol/mg | In vivo (at 2h) | [8] |

Comparative Efficacy: S-Tenatoprazole vs. Esomeprazole (B1671258) (Day 5)

| Parameter (Median) | S-Tenatoprazole (60mg) | S-Tenatoprazole (90mg) | Esomeprazole (40mg) | Reference |

| 24-h pH | 5.19 | 5.34 | 4.76 | [21] |

| % Time pH > 4 (24-h) | 77% | 80% | 63% | [21] |

| Nocturnal pH | 4.94 | 5.14 | 3.69 | [21] |

| % Time pH > 4 (Nocturnal) | 73% | 77% | 46% | [21] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tenatoprazole against the gastric proton pump.

Methodology:

-

Enzyme Preparation: Vesicles containing H+/K+-ATPase are isolated from hog gastric mucosa.

-

Activation of Tenatoprazole: The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide species.[10]

-

Inhibition Assay:

-

The enzyme suspension (e.g., 20 mg/mL) is incubated at 37°C in a buffer solution (e.g., 5 mM Pipes/Tris pH 6.95, 2 mM MgCl₂, 150 mM KCl) containing a fluorescent probe like acridine (B1665455) orange.[9]

-

Varying concentrations of activated Tenatoprazole are added to the enzyme preparation.

-

ATP (e.g., 2 mM) is added to initiate the pumping of H+ into the vesicles, which is measured by the quenching of acridine orange fluorescence.[9]

-

-

Data Analysis: The rate of ATP hydrolysis (or H+ uptake) is measured at each inhibitor concentration. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Gastric Acid Secretion Analysis (Animal Model)

Objective: To assess the antisecretory effect of Tenatoprazole in vivo.

Methodology:

-

Animal Model: Pylorus-ligated rats are commonly used. The pylorus is ligated to allow for the accumulation of gastric secretions.

-

Drug Administration: Tenatoprazole is administered orally (p.o.) or intraduodenally (i.d.) at various doses.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach contents are collected.

-

Measurement: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.

-

Data Analysis: The total acid output is calculated. The dose that produces a 50% reduction in acid secretion (ED₅₀) is determined.[9]

Pharmacokinetic Study Workflow (Human)

Objective: To determine the pharmacokinetic profile of Tenatoprazole in human subjects.

Methodology:

-

Study Design: A single or multiple ascending-dose study is conducted in healthy volunteers.[18]

-

Drug Administration: Subjects receive a single oral dose of Tenatoprazole.

-

Blood Sampling: Serial blood samples are collected at predefined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis (HPLC-MS/MS):

-

Extraction: Tenatoprazole and its metabolites are extracted from the plasma using a liquid-liquid or solid-phase extraction method.[22]

-

Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 column, to separate Tenatoprazole from its metabolites and endogenous plasma components.[6][18]

-

Detection: A tandem Mass Spectrometer (MS/MS) is used for sensitive and specific quantification of the parent drug and its metabolites.[18]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key parameters such as Cmax, Tmax, AUC, and T1/2 using non-compartmental analysis.[22]

The following diagram illustrates a typical workflow for a pharmacokinetic study.

Stability-Indicating RP-HPLC Method

Objective: To develop and validate a method for quantifying Tenatoprazole in the presence of its degradation products.[23]

Methodology:

-

Stress Degradation Studies: Tenatoprazole is subjected to various stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[23][24]

-

Chromatographic Conditions:

-

Validation: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure it is suitable for its intended purpose.[23]

Conclusion

Tenatoprazole sodium represents a significant advancement in the field of proton pump inhibitors. Its unique imidazopyridine structure confers a prolonged pharmacokinetic profile, leading to more sustained and potent gastric acid suppression, especially during the critical nighttime period. The development of an enantioselective synthesis for the S-isomer has further optimized its therapeutic potential. The detailed methodologies and comprehensive data presented in this guide serve as a valuable resource for researchers and developers working to understand and build upon the science of acid-related disease therapies.

References

- 1. Tenatoprazole - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wikiwand.com [wikiwand.com]

- 6. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 8. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Buy Tenatoprazole (sodium) [smolecule.com]

- 14. EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents [patents.google.com]

- 15. apexbt.com [apexbt.com]

- 16. Tenatoprazole sodium salt | C16H18N4NaO3S | CID 67268475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Tenatoprazole = 98 HPLC 113712-98-4 [sigmaaldrich.com]

- 18. Pharmacokinetics of tenatoprazole, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]

- 24. researchgate.net [researchgate.net]

Chemical structure and properties of Tenatoprazole sodium salt

An In-depth Technical Guide to Tenatoprazole (B1683002) Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Tenatoprazole sodium salt, a long-acting proton pump inhibitor (PPI).

Chemical Structure and Physicochemical Properties

Tenatoprazole is an imidazopyridine-based proton pump inhibitor.[1] The sodium salt form enhances its bioavailability.[2][3]

Table 1: Chemical Identifiers of Tenatoprazole Sodium Salt

| Identifier | Value |

| IUPAC Name | sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide[2] |

| Molecular Formula | C₁₆H₁₇N₄NaO₃S[2] |

| Molecular Weight | 368.39 g/mol [4][] |

| CAS Number | 335299-59-7[4][] |

| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+][2] |

| InChI Key | FEOTUYWTBYAGEV-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of Tenatoprazole

| Property | Value | Source |

| pKa | ≈ 4.1 | [2] |

| logP | ≈ 2.7 | [2] |

| Solubility | Sparingly soluble in neutral aqueous media; readily dissolves in organic solvents like methanol (B129727) and DMSO.[2][6] | |

| Stability | Rapidly degrades in acidic conditions (t₁/₂ < 3 min at pH 1.2).[2] Extensive degradation also found in neutral and oxidative conditions.[7] |

Mechanism of Action

Tenatoprazole is a prodrug that, like other PPIs, irreversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump) in parietal cells.[8]

-

Activation: In the acidic environment of the parietal cell's secretory canaliculus, Tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) or sulfenic acid derivative.[2][3]

-

Covalent Binding: The active species forms a covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase.[2][6] Specifically, Tenatoprazole binds to Cys813 and Cys822 in the fifth and sixth transmembrane segments of the enzyme's alpha-subunit.[3][6]

-

Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[8]

Tenatoprazole has a longer plasma half-life (around 7.7 hours) compared to other PPIs, which contributes to a prolonged duration of acid suppression.[2][8]

Mechanism of action for Tenatoprazole as a proton pump inhibitor.

Biological Activity

Tenatoprazole effectively inhibits the H⁺/K⁺-ATPase, with a potency comparable to omeprazole.[4]

Table 3: In Vitro Inhibitory Activity

| Target | Assay | IC₅₀ Value | Source |

| Hog gastric H⁺/K⁺-ATPase | Enzyme Activity | 6.2 µM | [1][4] |

| Proton Transport | Proton Flux | 3.2 µM | [6][9] |

| Mouse Ido2 (in HEK293T cells) | Kynurenine Formation | 1.8 µM | [1][9] |

| Mouse Ido1 (in HEK293T cells) | Kynurenine Formation | > 100 µM | [9] |

Experimental Protocols

Synthesis of Tenatoprazole

The synthesis of Tenatoprazole typically involves a two-step process: condensation followed by oxidation.[2][10]

Methodology:

-

Condensation Reaction: 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine is condensed with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2][10]

-

Solvent: Aqueous medium or a mix of ethanol (B145695) and chloroform.[2]

-

Base: An inorganic alkali such as sodium hydroxide (B78521) or potassium hydroxide is used to facilitate the reaction.[2][10]

-

Product: This step yields the thioether intermediate, 2-[2-(3,5-dimethyl)-4-methoxy pyridine (B92270) methyl sulphide-5-methoxy]imidazo[4,5-b] pyridine.[10]

-

-

Oxidation: The resulting thioether intermediate is oxidized to form the sulfoxide, Tenatoprazole.

-

Purification: The final product, Tenatoprazole salt, is purified through filtration, recrystallization (e.g., using dimethylformamide and ethyl acetate), and drying.[2][11]

General workflow for the synthesis of Tenatoprazole sodium salt.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay determines the potency (IC₅₀) of Tenatoprazole against the proton pump.[4][12]

Methodology:

-

Enzyme Preparation: Gastric H⁺/K⁺-ATPase is isolated from sources like hog gastric microsomes.[12] The enzyme suspension (e.g., 20 mg/mL) is prepared.

-

Acid Activation: The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.[12]

-

Incubation: The enzyme suspension is incubated at 37°C in a buffered solution (e.g., 5 mM Pipes/Tris, 2 mM MgCl₂, 150 mM KCl) containing a fluorescent pH indicator like acridine (B1665455) orange.[4]

-

Inhibition Assay: Varying concentrations of activated Tenatoprazole are added to the enzyme vesicles.

-

Activity Measurement: ATP is added to initiate proton pumping, which is measured by the quenching of acridine orange fluorescence (excitation at 490 nm, emission at 530 nm).[4] The rate of inhibition is calculated relative to a control sample without the drug.

Analytical Method: RP-HPLC

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the quantification of Tenatoprazole in bulk drug and formulations.[7][13][14]

Methodology:

-

Chromatographic Conditions:

-

Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size) or similar.[7]

-

Mobile Phase: A mixture of an organic solvent and buffer, such as methanol:THF:acetate buffer (68:12:20 v/v) with pH adjusted to 6.0.[7] Another example is acetonitrile (B52724) and 5 mM potassium phosphate (B84403) buffer (pH 7.3) (25:75, v/v).[14]

-

Column Temperature: Maintained at 45°C.[7]

-

-

Detection: UV detector set at a wavelength of 307 nm or 302 nm.[7][13][14]

-

Quantification: The concentration of Tenatoprazole is determined by comparing the peak area of the sample to a standard curve generated from known concentrations. The method is validated for specificity, linearity, accuracy, and precision.[7]

Workflow for RP-HPLC analysis of Tenatoprazole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Tenatoprazole (sodium) [smolecule.com]

- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]

- 8. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 9. adooq.com [adooq.com]

- 10. CN102304127A - Novel method for preparing tenatoprazole - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. benchchem.com [benchchem.com]

- 13. imedpub.com [imedpub.com]

- 14. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of S-Tenatoprazole-Na: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tenatoprazole, the S-enantiomer of the proton pump inhibitor (PPI) tenatoprazole (B1683002), represents a significant advancement in the management of acid-related disorders. Characterized by a unique imidazopyridine core, S-tenatoprazole exhibits a distinct pharmacological profile, most notably a prolonged plasma half-life compared to conventional benzimidazole-based PPIs. This technical guide provides an in-depth analysis of the biological activity of S-tenatoprazole-Na, its mechanism of action, stereoselective pharmacokinetics, and metabolic pathways. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this next-generation acid suppressant.

Introduction

Tenatoprazole is a racemic proton pump inhibitor that distinguishes itself from other PPIs like omeprazole (B731) and lansoprazole (B1674482) through its imidazopyridine structure, which confers a significantly longer plasma half-life.[1] The stereoisomers of tenatoprazole, S(-) and R(+)-tenatoprazole, exhibit notable differences in their pharmacokinetic profiles.[2] The S-enantiomer, S(-)-tenatoprazole, is considered the eutomer due to its slower metabolism and consequently longer residence time in the body, leading to more sustained inhibition of gastric acid secretion.[3] This document focuses on the sodium salt of the S-enantiomer, S-tenatoprazole-Na.

Mechanism of Action

Like all PPIs, S-tenatoprazole-Na is a prodrug that requires activation in an acidic environment.[1] It selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.

Acid-Catalyzed Activation and Covalent Binding

In the acidic milieu of the parietal cell, S-tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide (B3320178) derivative.[2] This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase (the proton pump).[1] Specifically, tenatoprazole has been shown to bind to cysteine 813 and cysteine 822 in the transmembrane domain of the enzyme.[1] This irreversible inhibition of the proton pump is the final step in the pathway of gastric acid secretion, effectively blocking the transport of H+ ions into the gastric lumen.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data available for tenatoprazole and its enantiomers.

In Vitro H+,K+-ATPase Inhibition

| Compound | IC50 (µM) | Enzyme Source | Reference |

| Tenatoprazole (racemic) | 3.2 | Not Specified | [4] |

| Tenatoprazole (racemic) | 6.2 | Hog gastric H+/K+-ATPase | [5] |

Table 1: In Vitro Inhibition of H+,K+-ATPase.

Stereoselective Pharmacokinetics in Rats (Oral Administration of Racemate)

Preclinical studies in rats demonstrate significant differences in the pharmacokinetic profiles of the tenatoprazole enantiomers following oral administration of the racemic mixture.

| Parameter | (+)-Tenatoprazole | (-)-Tenatoprazole | Significance |

| AUC (0-inf) | 7.5-fold higher | Lower | P < 0.001 |

| Cmax | Significantly greater | Lower | P < 0.001 |

| t1/2 | Significantly different | Different | P < 0.01 |

| CL/F | Significantly different | Different | P < 0.001 |

Table 2: Enantioselective Pharmacokinetic Parameters in Rats.

Pharmacokinetics of Racemic Tenatoprazole in Healthy Human Volunteers

Clinical studies in healthy male volunteers have elucidated the pharmacokinetic profile of racemic tenatoprazole after single and repeated oral doses.

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC |

| 10 - 80 | Linear increase | 2.5 - 4.3 | 4.8 - 7.7 | Linear increase |

| 120 | Higher than expected | 2.5 - 4.3 | 4.8 - 7.7 | Non-linear increase |

Table 3: Pharmacokinetic Parameters of Racemic Tenatoprazole in Humans.

Pharmacodynamics of S-Tenatoprazole-Na in Healthy Human Volunteers

A clinical trial comparing different doses of S-tenatoprazole-Na with esomeprazole (B1671258) demonstrated its superior and more prolonged acid suppression, particularly during the nocturnal period.[6] While specific pharmacokinetic data (Cmax, T1/2, AUC) for the S-enantiomer from this study are not publicly available, the pharmacodynamic outcomes are significant.

| Treatment (Day 5) | 24-h Median pH | 24-h % Time pH > 4 | Nocturnal Median pH | Nocturnal % Time pH > 4 |

| S-tenatoprazole-Na 90 mg | 5.34 | 80% | 5.14 | 77% |

| S-tenatoprazole-Na 60 mg | 5.19 | 77% | 4.94 | 73% |

| S-tenatoprazole-Na 30 mg | - | - | 4.65 | 64% |

| Esomeprazole 40 mg | 4.76 | 63% | 3.69 | 46% |

Table 4: Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole in Humans. [6]

Metabolism

The stereoselective metabolism of tenatoprazole is a key determinant of the superior pharmacokinetic profile of the S-enantiomer. The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

R(+)-tenatoprazole: Predominantly metabolized by CYP2C19.

-

S(-)-tenatoprazole: Metabolized by both CYP2C19 and CYP3A4.

The involvement of CYP3A4 in the metabolism of S(-)-tenatoprazole provides an alternative metabolic pathway, which can compensate for potential deficiencies or polymorphisms in CYP2C19, leading to less inter-individual variability in clinical response.[3]

References

- 1. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of tenatoprazole, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenatoprazole's Interaction with the Gastric Proton Pump: A Technical Guide to its Binding Sites and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenatoprazole (B1683002), a member of the proton pump inhibitor (PPI) class of drugs, is a potent inhibitor of the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. Like other PPIs, tenatoprazole is a prodrug that requires activation in an acidic environment to exert its therapeutic effect. This guide provides an in-depth technical overview of the binding sites of tenatoprazole on the catalytic subunit of the proton pump, the mechanism of covalent inhibition, and the experimental methodologies used to elucidate these interactions.

Mechanism of Action: From Prodrug to Covalent Inhibitor

Tenatoprazole's journey to inhibiting the proton pump involves a series of pH-dependent transformations. As a weak base, it selectively accumulates in the acidic secretory canaliculi of parietal cells.[1] Here, the acidic environment catalyzes its conversion into a reactive tetracyclic sulfenamide (B3320178) or sulfenic acid intermediate.[2][3] This activated form is highly electrophilic and readily reacts with specific cysteine residues on the luminal surface of the H+,K+-ATPase α-subunit, forming a stable covalent disulfide bond.[2][4] This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting proton translocation and gastric acid secretion.[1]

Binding Sites on the H+,K+-ATPase Catalytic Subunit

Extensive research, including site-directed mutagenesis and peptide mapping studies, has identified the key cysteine residues that serve as the binding sites for tenatoprazole.

Primary Binding Sites: Cys813 and Cys822

The primary sites of covalent attachment for tenatoprazole are Cysteine 813 (Cys813) and Cysteine 822 (Cys822) .[2][5] These residues are located within the fifth and sixth transmembrane (TM5/6) region of the H+,K+-ATPase α-subunit.[2][5] Cys813 is situated in the luminal vestibule, making it readily accessible to the activated drug, while Cys822 is located within the sixth transmembrane domain.[6] The covalent binding of tenatoprazole to these cysteines is crucial for its inhibitory effect.

The binding of tenatoprazole exhibits biphasic decay kinetics. The reversal of binding at Cys813 is relatively fast, with a reported half-life of 3.9 hours.[2][5] In contrast, the bond formed with Cys822 is more stable and contributes to a sustained inhibition of the enzyme, even in the presence of reducing agents.[2][5] This stable inhibition at Cys822 is a key factor in the prolonged duration of action of tenatoprazole compared to some other PPIs.[2][5]

Quantitative Data on Tenatoprazole-Proton Pump Interaction

The interaction between tenatoprazole and the H+,K+-ATPase has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters.

| Parameter | Value | Species/System | Reference |

| IC50 | 3.2 μM | Proton Transport Inhibition | [6] |

| 6.2 μM | Hog Gastric H+,K+-ATPase Activity | [7] | |

| Binding Stoichiometry (in vitro) | 2.6 nmol/mg of enzyme | Gastric H+,K+-ATPase | [2][5] |

| Maximum Binding Stoichiometry (in vivo) | 2.9 nmol/mg of enzyme | Gastric H+,K+-ATPase (2 hours post-IV administration) | [2][5] |

| Binding Decay Half-life (fast component) | 3.9 hours | Reversal of binding at Cys813 | [2][5] |

Table 1: Key Quantitative Data for Tenatoprazole's Interaction with H+,K+-ATPase

Experimental Protocols

The elucidation of tenatoprazole's binding sites and mechanism of action has relied on a combination of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.

Preparation of Gastric H+,K+-ATPase

A crucial first step for in vitro studies is the isolation and purification of the H+,K+-ATPase enzyme.

-

Source: Hog or rabbit gastric mucosa is commonly used as a rich source of the enzyme.[7]

-

Procedure:

-

The gastric mucosa is scraped and homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in H+,K+-ATPase.

-

Further purification can be achieved using density gradient centrifugation (e.g., with Ficoll or sucrose gradients) to obtain highly purified enzyme vesicles.[7]

-

The protein concentration of the final preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

-

H+,K+-ATPase Activity Assay (IC50 Determination)

This assay measures the enzymatic activity of the proton pump and is used to determine the inhibitory potency (IC50) of compounds like tenatoprazole.

-

Principle: The assay quantifies the rate of ATP hydrolysis by the H+,K+-ATPase, which is coupled to proton transport. The amount of inorganic phosphate (B84403) (Pi) released is measured colorimetrically.

-

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.

-

Enzyme Preparation: Add a known amount of purified H+,K+-ATPase vesicles to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of tenatoprazole (or other inhibitors) to the reaction wells. A control with no inhibitor is included. For acid-activated PPIs, a pre-incubation step at an acidic pH (e.g., pH 6.1) may be necessary to convert the prodrug to its active form.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). The amount of released Pi is then determined by adding a colorimetric reagent (e.g., a malachite green-based reagent) and measuring the absorbance at a specific wavelength (e.g., 660 nm).

-

Data Analysis: The percentage of inhibition at each tenatoprazole concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay for Stoichiometry Determination

This technique is used to quantify the number of drug molecules bound to the enzyme at saturation, providing the binding stoichiometry.

-

Principle: A radiolabeled version of tenatoprazole is incubated with the H+,K+-ATPase. The amount of radioactivity specifically bound to the enzyme is measured to determine the molar ratio of drug to enzyme.

-

Protocol:

-

Radioligand: Use [14C]- or [3H]-labeled tenatoprazole.

-

Incubation: Incubate a fixed amount of purified H+,K+-ATPase with increasing concentrations of the radiolabeled tenatoprazole in a suitable buffer.

-

Separation of Bound and Free Ligand: After incubation, separate the enzyme-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters that trap the enzyme vesicles while allowing the free ligand to pass through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific Binding: To determine non-specific binding, perform a parallel set of experiments in the presence of a large excess of unlabeled tenatoprazole.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. The stoichiometry is calculated from the maximal specific binding (Bmax) and the known amount of enzyme used in the assay.

-

Tryptic and Thermolysin Digestion for Binding Site Mapping

This proteomics-based approach is used to pinpoint the exact amino acid residues to which the drug is covalently attached.

-

Principle: The H+,K+-ATPase, covalently labeled with tenatoprazole, is digested into smaller peptide fragments using specific proteases like trypsin and thermolysin. The labeled peptides are then identified by mass spectrometry.

-

Protocol:

-

Labeling: Incubate purified H+,K+-ATPase with a labeled (e.g., radiolabeled or with a mass tag) version of tenatoprazole under conditions that promote covalent binding.

-

Denaturation, Reduction, and Alkylation: Denature the labeled protein (e.g., with urea (B33335) or guanidine (B92328) hydrochloride), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide) to prevent disulfide bond reformation.

-

Proteolytic Digestion:

-

Trypsin: Add trypsin to the protein solution and incubate at 37°C for several hours to overnight. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.

-

Thermolysin: Add thermolysin and incubate at an elevated temperature (e.g., 70°C). Thermolysin cleaves N-terminal to hydrophobic residues.

-

-

Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Identification of Labeled Peptides:

-

If a radiolabel was used, collect the HPLC fractions and measure the radioactivity to identify the labeled peptides.

-

Analyze the peptide fragments by mass spectrometry (e.g., LC-MS/MS) to identify the peptides containing the tenatoprazole modification. The mass shift caused by the drug adduct allows for the identification of the modified peptide.

-

-

Sequence Analysis: Perform tandem mass spectrometry (MS/MS) on the labeled peptides to determine their amino acid sequence and pinpoint the exact cysteine residue that is modified.

-

Site-Directed Mutagenesis

This technique is the gold standard for confirming the functional importance of specific amino acid residues in drug binding and enzyme inhibition.

-

Principle: The gene encoding the H+,K+-ATPase α-subunit is altered to replace the cysteine residues of interest (e.g., Cys813 and Cys822) with a non-reactive amino acid, such as alanine (B10760859) or serine. The mutant enzyme is then expressed and its sensitivity to tenatoprazole is compared to the wild-type enzyme.

-

Protocol:

-

Plasmid Template: Obtain a plasmid containing the cDNA sequence of the H+,K+-ATPase α-subunit.

-

Primer Design: Design mutagenic primers that contain the desired nucleotide change to substitute the cysteine codon with an alanine or serine codon. The primers should be complementary to the template DNA.

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.

-

Template Removal: Digest the parental, non-mutated plasmid template using the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains, while leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.

-

Expression and Functional Analysis: Express the mutant H+,K+-ATPase protein in a suitable expression system (e.g., mammalian cells or yeast). Purify the mutant enzyme and perform H+,K+-ATPase activity assays in the presence of tenatoprazole to determine if the mutation confers resistance to the inhibitor. A significant increase in the IC50 value for the mutant enzyme compared to the wild-type enzyme confirms the importance of the mutated cysteine residue in tenatoprazole binding.

-

Visualizations of Key Processes

Signaling Pathway: Tenatoprazole Activation and Binding

Caption: Tenatoprazole activation and covalent binding to the H+,K+-ATPase.

Experimental Workflow: Binding Site Identification

Caption: Workflow for identifying tenatoprazole binding sites.

Logical Relationship: Site-Directed Mutagenesis

Caption: Logic of site-directed mutagenesis to confirm binding sites.

Conclusion

Tenatoprazole effectively inhibits the gastric H+,K+-ATPase through a mechanism involving acid-catalyzed activation and subsequent covalent binding to specific cysteine residues, primarily Cys813 and Cys822, on the catalytic α-subunit. The formation of a stable disulfide bond with Cys822 contributes to its prolonged duration of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of PPI-target interactions and the development of novel inhibitors of the gastric proton pump. This comprehensive understanding is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles for the management of acid-related disorders.

References

- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

In Vitro Inhibition of Hog Gastric H+/K+-ATPase by Tenatoprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibition of hog gastric H+/K+-ATPase by Tenatoprazole, a potent proton pump inhibitor (PPI). This document details the mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and includes visual diagrams to elucidate the core concepts.

Introduction

Tenatoprazole is a pyridinylmethylsulfinyl-imidazopyridine derivative that irreversibly inhibits the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2] Like other PPIs, Tenatoprazole is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[1][3] Its unique chemical structure confers a longer plasma half-life compared to conventional benzimidazole-based PPIs.[2] This guide focuses on the in vitro characteristics of Tenatoprazole's interaction with the hog gastric H+/K+-ATPase, a widely used model for studying the efficacy and mechanism of PPIs.

Mechanism of Action

The inhibitory action of Tenatoprazole on the H+/K+-ATPase is a multi-step process that begins with its accumulation in the acidic secretory canaliculi of parietal cells. The acidic environment catalyzes the conversion of the inactive prodrug into a highly reactive sulfenamide (B3320178) or sulfenic acid intermediate.[3][4] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[3][5] This irreversible binding locks the enzyme in an inactive conformation, thereby preventing the exchange of H+ and K+ ions and inhibiting gastric acid secretion.[1][2]

Signaling Pathway:

Caption: Acid-catalyzed activation of Tenatoprazole and subsequent covalent inhibition of the gastric H+/K+-ATPase.

Quantitative Data

The following tables summarize the key quantitative parameters of Tenatoprazole's in vitro inhibition of hog gastric H+/K+-ATPase.

| Parameter | Value | Reference(s) |

| IC50 | 3.2 µM | [5] |

| 6.2 µM | [4] | |

| Binding Stoichiometry | 2.6 nmol/mg of enzyme | [4][5] |

| Binding Sites | Cysteine 813 (Cys813) and Cysteine 822 (Cys822) on the alpha-subunit | [1][2][4] |

| Inhibition Level (at saturation) | ~88% | [5] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

This section provides a detailed methodology for the in vitro assessment of Tenatoprazole's inhibitory activity on hog gastric H+/K+-ATPase.

Preparation of H+/K+-ATPase-Enriched Gastric Microsomes from Hog Stomach

This protocol is adapted from established methods for isolating H+/K+-ATPase-enriched membrane fractions.[6][7][8][9][10]

Materials:

-

Fresh or frozen hog stomachs

-

Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

-

Ficoll/Sucrose solutions for density gradient centrifugation

-

High-speed refrigerated centrifuge and ultracentrifuge

Procedure:

-

Tissue Preparation: The gastric mucosa is scraped from the fundic region of the hog stomach and washed with cold homogenization buffer.

-

Homogenization: The mucosa is minced and then homogenized using a blender or a Potter-Elvehjem homogenizer in 4 volumes of ice-cold homogenization buffer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove nuclei, mitochondria, and other cellular debris, resulting in a microsomal pellet.

-

Density Gradient Centrifugation: The microsomal pellet is resuspended in gradient buffer and layered onto a Ficoll/sucrose density gradient.

-

Ultracentrifugation: The gradient is centrifuged at high speed (e.g., 100,000 x g) for several hours.

-

Fraction Collection: The H+/K+-ATPase-enriched vesicles are collected from the interface of the Ficoll/sucrose layers.

-

Washing and Storage: The collected vesicles are washed with gradient buffer, pelleted by ultracentrifugation, and stored at -80°C until use.

-

Protein Quantification: The protein concentration of the vesicle preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the enzymatic activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[11][12][13]

Materials:

-

H+/K+-ATPase-enriched gastric microsomes

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

-

ATP solution (e.g., 2 mM)

-

Tenatoprazole stock solution (dissolved in a suitable solvent like DMSO)

-

Acidic activation buffer (e.g., pH < 4.0)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Reagents for colorimetric phosphate detection (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)

-

Spectrophotometer

Procedure:

-

Activation of Tenatoprazole: Tenatoprazole, being a prodrug, is pre-incubated in an acidic medium to facilitate its conversion to the active species.[3]

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, H+/K+-ATPase-enriched microsomes (e.g., 10 µg of protein), and varying concentrations of activated Tenatoprazole. A control reaction without the inhibitor should be included.

-

Pre-incubation: The reaction mixtures are pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 20 minutes).

-

Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold TCA.

-

Phosphate Detection: The amount of inorganic phosphate released is determined by adding a colorimetric reagent and measuring the absorbance at a specific wavelength (e.g., 400 nm or 660 nm).[13][14]

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the ATPase activity in the presence of Tenatoprazole to the activity in the control sample.

-

IC50 Determination: To determine the IC50 value, the experiment is performed with a range of Tenatoprazole concentrations, and the resulting inhibition data are plotted against the logarithm of the inhibitor concentration.[15]

Experimental Workflow Diagram:

References

- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubilization, purification, and characterization of (H+, K+)ATPase from hog gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. courses.edx.org [courses.edx.org]

Tenatoprazole as a Prodrug: A Technical Guide to Its Activation in Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenatoprazole (B1683002) is a third-generation proton pump inhibitor (PPI) distinguished by its imidazopyridine core, which confers a unique pharmacokinetic profile, including a significantly longer plasma half-life compared to earlier benzimidazole-based PPIs.[1] This technical guide provides an in-depth exploration of tenatoprazole's mechanism of action, focusing on its nature as a prodrug and the multi-step, acid-catalyzed activation process that occurs within the secretory canaliculi of gastric parietal cells. We will detail the molecular transformations, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams to elucidate the core pathways and workflows.

The Prodrug Concept and Selective Activation

Tenatoprazole is administered in an inactive form, a critical feature for its safety and targeted action.[2][3] As a weak base with a pKa of approximately 4.04, it selectively accumulates in the highly acidic environment of the parietal cell's secretory canaliculi, where the pH can drop to as low as 1.0.[2][4] This selective accumulation, driven by protonation, is the first step in its activation and is a hallmark of the PPI class, ensuring that the drug's inhibitory effects are localized to the site of acid secretion.[2][4]

The Molecular Pathway of Tenatoprazole Activation

The conversion of the tenatoprazole prodrug into its active, inhibitory form is a sequential, acid-dependent process. This bioactivation cascade can be broken down into the following key stages:

-

Initial Protonation and Accumulation : Tenatoprazole, upon reaching the acidic parietal cell canaliculus, undergoes an initial protonation. This is a crucial step for its accumulation in this specific cellular compartment.[1][5]

-

Second Protonation and Molecular Rearrangement : A second protonation event is necessary to trigger the conversion of the prodrug into its active form.[4] This leads to a molecular rearrangement, resulting in the formation of a highly reactive spiro intermediate.[1]

-

Formation of the Active Species : The spiro intermediate is unstable and rapidly aromatizes to form the active inhibitory species. These are a tetracyclic sulfenamide (B3320178) and a sulfenic acid, which are highly reactive, thiophilic reagents.[1][2][4]

-

Covalent Inhibition of the H+,K+-ATPase : The active sulfenamide or sulfenic acid then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase (the proton pump).[1][2] For tenatoprazole, these binding sites are primarily Cys813 and Cys822.[3][4] This irreversible binding inactivates the proton pump, thereby inhibiting gastric acid secretion.

The following diagram illustrates this activation pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to tenatoprazole's activation and efficacy.

Table 1: Pharmacokinetic and Physicochemical Properties

| Parameter | Value | Reference(s) |

| pKa | ~4.04 | [2] |

| Plasma Half-life | ~7-9 hours | [2][5] |

| Cmax (in dogs) | 183 ng/mL | [6] |

| Tmax (in dogs) | 1.3 hours | [6] |

| AUC (in dogs) | 822 ng*h/mL | [6] |

Table 2: Inhibitory Activity

| Parameter | Value | Condition | Reference(s) |

| IC50 (H+,K+-ATPase inhibition) | 3.2 µM | - | [6] |

| IC50 (H+,K+-ATPase in dog gastric microsomes) | 8.6 µM | - | [7] |

| Binding Stoichiometry (in vitro) | 2.6 nmol/mg of enzyme | - | [3] |

| Binding Stoichiometry (in vivo) | 2.9 nmol/mg of enzyme | 2 hours post-IV administration | [3] |

Table 3: Comparative Efficacy of Tenatoprazole vs. Esomeprazole (B1671258) (40 mg doses)

| Parameter | Tenatoprazole 40 mg | Esomeprazole 40 mg | p-value | Reference(s) |

| 24-h Median Intragastric pH | 4.6 - 5.02 | 4.2 - 4.79 | < 0.05 | [8][9] |

| Night-time Median Intragastric pH | 4.64 - 4.7 | 3.6 - 3.61 | < 0.01 | [8][9] |

| % Time with pH > 4 (Night-time) | 64.3% - 72.5% | 46.8% - 62.2% | < 0.01 | [8][9] |

Experimental Protocols

The characterization of tenatoprazole's activation and inhibitory mechanism involves a combination of in vitro and in vivo methodologies.

In Vitro H+,K+-ATPase Inhibition Assay

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of tenatoprazole against the proton pump.

-

Methodology :

-

Enzyme Preparation : Vesicles containing H+,K+-ATPase are isolated from gastric microsomes (e.g., from hog or dog).[2]

-

Activation : Tenatoprazole is pre-incubated in an acidic medium (pH < 4.0) to facilitate its conversion to the active sulfenamide/sulfenic acid species.[1]

-

Inhibition Assay : The activated drug is added in varying concentrations to the prepared enzyme vesicles.

-

Activity Measurement : ATPase activity is measured by quantifying the rate of ATP hydrolysis. This is often achieved through a colorimetric assay that detects the release of inorganic phosphate. The inhibition is calculated relative to a control sample without the drug.[1]

-

Identification of Binding Sites

-

Objective : To identify the specific cysteine residues on the H+,K+-ATPase to which tenatoprazole covalently binds.

-

Methodology :

-

Labeling : The H+,K+-ATPase is incubated with a labeled version of tenatoprazole (e.g., radiolabeled).

-

Enzymatic Digestion : The labeled enzyme is subjected to proteolytic cleavage using enzymes such as trypsin and thermolysin to generate smaller peptide fragments.[3]

-

Fragment Separation : The resulting peptide fragments are separated using High-Performance Liquid Chromatography (HPLC).[1]

-

Analysis : The labeled fragments are identified using mass spectrometry (MS) and sequencing to pinpoint the exact cysteine residues (Cys813 and Cys822) that formed a disulfide bond with the drug.[3]

-

The following diagram illustrates the experimental workflow for identifying the binding sites.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between tenatoprazole and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Impact of Tenatoprazole on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenatoprazole (B1683002), a proton pump inhibitor (PPI) with a unique imidazopyridine structure, distinguishes itself from other benzimidazole-based PPIs through its extended plasma half-life. This technical guide provides a comprehensive analysis of the long-term effects of Tenatoprazole on gastric acid secretion. While long-term clinical data specifically for Tenatoprazole remains limited, this document synthesizes available short-term clinical findings, preclinical data, and the broader understanding of the long-term effects of the PPI class to project the sustained impact of Tenatoprazole. This guide delves into the intricate molecular mechanisms, presents quantitative data from key studies, details experimental protocols, and visualizes the complex signaling pathways involved in gastric acid modulation.

Introduction

Gastric acid suppression is a cornerstone in the management of acid-related disorders. Tenatoprazole, a novel proton pump inhibitor, offers a potential advantage over conventional PPIs due to its significantly longer plasma half-life, which is approximately seven times that of esomeprazole (B1671258).[1] This prolonged pharmacokinetic profile suggests a more sustained and profound inhibition of gastric acid secretion, particularly during the nighttime.[2][3] This guide explores the long-term implications of this sustained acid suppression.

Mechanism of Action

Tenatoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, undergoes a multi-step, acid-catalyzed conversion to its active sulfenamide (B3320178) form.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.[4][5] Tenatoprazole has been shown to bind to cysteine 813 and 822 in the TM5/6 region of the H+/K+-ATPase alpha-subunit.[5]

The activation and binding pathway of Tenatoprazole is a critical aspect of its function.

References

- 1. hopkinsmedicine.org [hopkinsmedicine.org]

- 2. Tenatoprazole, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nth.nhs.uk [nth.nhs.uk]

- 5. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enantioselective Preparation of S-Tenatoprazole Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of S-tenatoprazole and its subsequent conversion to the sodium monohydrate salt. The methodology is based on established principles of asymmetric sulfide (B99878) oxidation and salt formation, compiled from various sources to provide a comprehensive guide.

Overview

Tenatoprazole is a proton pump inhibitor (PPI) that exists as a racemic mixture of two enantiomers, R- and S-tenatoprazole. The S-enantiomer has demonstrated a more favorable pharmacokinetic profile. This protocol outlines a two-step process for the preparation of S-tenatoprazole sodium monohydrate:

-

Enantioselective Oxidation: The synthesis of S-tenatoprazole is achieved through the asymmetric oxidation of the prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine. This key step utilizes a chiral catalyst to selectively produce the desired S-enantiomer.

-

Salt Formation: The resulting S-tenatoprazole is then converted to its sodium monohydrate salt by reaction with sodium hydroxide (B78521), followed by crystallization.

Experimental Protocols

2.1. Step 1: Enantioselective Synthesis of S-Tenatoprazole

This protocol is based on a modified Kagan-Modena asymmetric oxidation, a robust method for the enantioselective oxidation of sulfides.

Materials:

-

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]pyridine (Sulfide Precursor)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(-)-Diethyl L-tartrate ((-)-DET)

-

Cumene (B47948) hydroperoxide (CHP), ~80% in cumene

-

Dichloromethane (B109758) (DCM), anhydrous

-

Toluene, anhydrous

-

Diisopropylethylamine (DIPEA)

-

Deionized water

-

Saturated aqueous sodium sulfide (Na₂S) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Catalyst Pre-formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous toluene.

-

To the toluene, add (-)-Diethyl L-tartrate (2.2 equivalents relative to the sulfide precursor).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add Titanium(IV) isopropoxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes.

-

-

Sulfide Addition and Oxidation:

-

In a separate flask, dissolve the sulfide precursor (1.0 equivalent) in anhydrous dichloromethane.

-

Add the sulfide solution to the pre-formed catalyst mixture.

-

Add Diisopropylethylamine (DIPEA) (0.1 equivalents) to the reaction mixture.

-

Cool the mixture to -5 to 0 °C.

-

Slowly add cumene hydroperoxide (~1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 0 °C.

-

Stir the reaction mixture at -5 to 0 °C and monitor the reaction progress by HPLC or TLC until the starting sulfide is consumed (typically 4-6 hours).

-

-

Work-up and Isolation:

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfide (Na₂S) at a low temperature.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude S-tenatoprazole.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure S-tenatoprazole.

-

2.2. Step 2: Preparation of S-Tenatoprazole Sodium Monohydrate